2-O-tert-butyl 5-O-ethyl 4-amino-1,3-thiazole-2,5-dicarboxylate
Description
2-O-tert-butyl 5-O-ethyl 4-amino-1,3-thiazole-2,5-dicarboxylate is a nitrogen- and sulfur-containing heterocyclic compound with a thiazole core functionalized by ester groups (tert-butyl and ethyl) and an amino substituent at the 4-position. Its molecular formula is C₁₁H₁₆N₂O₄S, distinguishing it from related imidazole or triazole derivatives due to the sulfur atom in the heterocyclic ring.
Properties
Molecular Formula |
C11H16N2O4S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 4-amino-1,3-thiazole-2,5-dicarboxylate |
InChI |
InChI=1S/C11H16N2O4S/c1-5-16-9(14)6-7(12)13-8(18-6)10(15)17-11(2,3)4/h5,12H2,1-4H3 |
InChI Key |
MAOKNMIPQGSADA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-tert-butyl 5-O-ethyl 4-amino-1,3-thiazole-2,5-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of tert-butyl and ethyl groups at the appropriate positions. The amino group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
- Amino Group: The 4-amino substituent in the target compound enables hydrogen bonding and nucleophilic reactivity, absent in the imidazole analog .
- Ester Groups : tert-butyl and ethyl esters provide steric protection against hydrolysis, similar to pyrrolidine derivatives , but decomposition in polar solvents (e.g., DMSO) may occur over time, as seen in hemiaminal analogs .
Stability and Reactivity
- Crystalline vs. Solution Stability : The target compound is expected to exhibit high stability in crystalline form, akin to hemiaminal derivatives . However, in solution, ester groups may undergo hydrolysis or rearrangement, particularly under acidic/basic conditions.
- Thermal Stability : Thiazole derivatives generally exhibit higher thermal stability than imidazoles due to aromaticity and sulfur’s electron-withdrawing effects.
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